Phenylahistin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
Phenylahistin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylahistin is a naturally occurring diketopiperazine metabolite, originally isolated from the fungus Aspergillus ustus.[1][2] It belongs to a class of compounds featuring a dehydrohistidine residue that exhibit significant biological activities.[1] The (-)-enantiomer of Phenylahistin is a potent anti-cancer agent that functions as a microtubule-targeting agent.[1][3] By binding to the colchicine site on β-tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] Its unique structure and mechanism of action have led to the development of synthetic analogs, most notably Plinabulin, which has advanced to clinical trials for various cancers.[5][6] This document provides a comprehensive technical overview of Phenylahistin, covering its chemical and biological properties, detailing key experimental protocols for its evaluation, and illustrating its molecular mechanism and associated signaling pathways.
Chemical Structure and Physicochemical Properties
Phenylahistin is a diketopiperazine derivative composed of a phenylalanine and an isoprenylated dehydrohistidine residue.[1] The chemical structure is characterized by a uniplanar pseudo-three-ring system formed by hydrogen bonding between the diketopiperazine and imidazole rings, which is crucial for its anti-microtubule activity. Phenylahistin is produced as a scalemic mixture of (-)- and (+)-enantiomers, with (-)-Phenylahistin demonstrating significantly higher biological potency.[1]
The key physicochemical and biological properties of Phenylahistin and its derivatives are summarized in the tables below.
Table 1: Physicochemical Properties of (-)-Phenylahistin
| Property | Value | Source |
| IUPAC Name | (3S,6Z)-3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione | [7] |
| Molecular Formula | C₂₀H₂₂N₄O₂ | [7] |
| Molecular Weight | 350.42 g/mol | [7] |
| CAS Number | 200815-37-8 | [7] |
| Melting Point | 223-224°C | N/A |
| XLogP3-AA | 3 | [7] |
| Hydrogen Bond Donor Count | 3 | [7] |
| Hydrogen Bond Acceptor Count | 3 | N/A |
Table 2: In Vitro Cytotoxicity (IC₅₀) of (-)-Phenylahistin and its Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Source |
| (-)-Phenylahistin | P388 | Murine Leukemia | 180 | [3] |
| A431 | Human Epidermoid Carcinoma | 220 | [3] | |
| A549 | Human Lung Carcinoma | 330 | [3] | |
| HeLa | Human Cervical Carcinoma | 200 | [3] | |
| K562 | Human Chronic Myelogenous Leukemia | 200 | [3] | |
| MCF7 | Human Breast Adenocarcinoma | 200 | [3] | |
| WiDr | Human Colon Adenocarcinoma | 200 | [3] | |
| Plinabulin (NPI-2358) | HT-29 | Human Colon Adenocarcinoma | 9.8 | [8] |
| MM.1S | Multiple Myeloma | ~8.0 | [4] | |
| RPMI-8226 | Multiple Myeloma | ~8.0 | [4] | |
| Derivative 15g | NCI-H460 | Human Lung Cancer | 4.93 | [2] |
| Derivative 15j | NCI-H460 | Human Lung Cancer | 2.49 | [2] |
| Derivative 15k | NCI-H460 | Human Lung Cancer | 0.94 | [2] |
| Derivative 15p | NCI-H460 | Human Lung Cancer | 1.03 | [2] |
| Derivative 16d | NCI-H460 | Human Lung Cancer | 5.38 | [2] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Phenylahistin is the inhibition of microtubule polymerization.[5] It binds to the colchicine-binding site at the interface of α- and β-tubulin heterodimers, preventing their assembly into microtubules.[4][5] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[4][9]
A key downstream consequence of microtubule destabilization by Phenylahistin's analog, Plinabulin, is the release and activation of the Guanine Nucleotide Exchange Factor H1 (GEF-H1).[2] Normally sequestered and inactivated by microtubules, GEF-H1 is released into the cytoplasm upon microtubule depolymerization. Activated GEF-H1 then promotes the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.[2] Activated RhoA can trigger downstream signaling cascades, including the JNK pathway, contributing to apoptosis and exerting immunomodulatory effects.[6][9]
Key Experimental Protocols
The evaluation of Phenylahistin and its analogs involves a series of standard in vitro and in vivo assays to determine cytotoxicity, mechanism of action, and anti-tumor efficacy.
In Vitro Cytotoxicity: MTT Assay
This protocol assesses the ability of Phenylahistin to reduce the viability of cancer cells.
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Cell Plating: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Phenylahistin in culture medium. Replace the existing medium with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Microtubule Network Visualization: Immunofluorescence Assay
This protocol allows for the direct visualization of Phenylahistin's effect on the cellular microtubule network.
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Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 60-70% confluency.
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Treatment: Treat the cells with Phenylahistin at a concentration known to be effective (e.g., 1-5x IC₅₀) for a specified time (e.g., 16-24 hours). Include a vehicle control.
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Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells versus control cells.
In Vivo Antitumor Activity: Xenograft Model
This protocol evaluates the efficacy of Phenylahistin in a living organism.
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Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., Nude or SCID mice).
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Tumor Growth: Monitor mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer Phenylahistin (or a derivative like Plinabulin) via a relevant route (e.g., intravenous, intraperitoneal) according to a predetermined dose and schedule. The control group receives the vehicle.
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Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when control tumors reach a maximum size or after a set duration), euthanize the mice.
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Analysis: Excise the tumors, weigh them, and perform further analysis (e.g., histology, western blot) as needed. Compare tumor growth between the treated and control groups to determine efficacy.
Conclusion and Future Directions
Phenylahistin is a compelling natural product with a well-defined mechanism of action as a microtubule depolymerizing agent. Its potent cytotoxic activity against a range of cancer cell lines has established it as a valuable lead compound in oncology drug discovery. The successful development of its synthetic analog, Plinabulin, which demonstrates a favorable safety and pharmacokinetic profile in clinical trials, underscores the therapeutic potential of the Phenylahistin scaffold.[4][10] Future research should continue to explore the structure-activity relationships of novel Phenylahistin derivatives to enhance potency and drug-like properties. Furthermore, elucidating the full spectrum of downstream signaling events following GEF-H1 activation could reveal new therapeutic opportunities and potential combination strategies to overcome drug resistance.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Plinabulin | C19H20N4O2 | CID 9949641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. Phenylahistin | C20H22N4O2 | CID 9798496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. What is Plinabulin used for? [synapse.patsnap.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
